N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide
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Overview
Description
N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide: is a heterocyclic compound featuring an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: This compound has shown promise as an anticancer agent, with studies indicating its potential to inhibit the growth of cancer cells . It is also being explored for its antibacterial and antifungal properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism by which N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing cancer cell growth .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities.
1,2,4-Oxadiazole Derivatives: Similar in structure but with different regioisomeric forms, these compounds also exhibit diverse biological activities.
Uniqueness: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-9-11(17)14-13-12(15-18-16-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16,17) |
InChI Key |
PXIUTZAZWQLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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